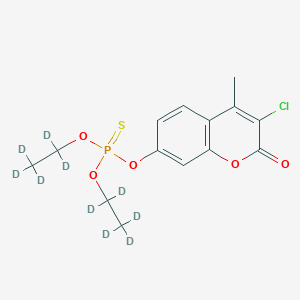

Coumaphos-d10

Overview

Description

Coumaphos-d10 is a stable isotope labelled compound . It is used as an insecticide and nematocide . It is intended for use as an internal standard for the quantification of coumaphos .

Molecular Structure Analysis

The molecular formula of Coumaphos-d10 is C14 2H10 H6 Cl O5 P S . Its molecular weight is 372.83 .Scientific Research Applications

Internal Standard for Quantification

Coumaphos-d10 is used as an internal standard for the quantification of coumaphos by GC- or LC-MS . This allows for accurate and precise measurements of coumaphos in various samples, which is crucial in research and analytical studies .

Organophosphate Pesticide Research

As an organophosphate pesticide, Coumaphos-d10 is converted into the corresponding oxon metabolite in vivo, similar to other organophosphate pesticides . This property makes it valuable in studying the mechanisms and effects of organophosphate pesticides .

Acetylcholinesterase (AChE) Inhibition Studies

Coumaphos-d10 inhibits acetylcholinesterase (AChE), a key enzyme in the nervous system . Therefore, it can be used in research to understand the effects of AChE inhibition and its implications in various neurological conditions .

Parasitic Disease Research

Coumaphos-d10 is active against adult, but not arrested stage, O. ostertagi helminths . This makes it a useful tool in parasitic disease research, particularly in understanding the life cycle and vulnerabilities of specific parasites .

Insecticide Efficacy Studies

Coumaphos-d10 is lethal to A. stephensi and A. aegypti mosquitoes when applied topically . This makes it a valuable tool in studying the efficacy of insecticides and developing more effective pest control strategies .

Resistance Monitoring

Coumaphos-d10 can be used in large-scale monitoring of resistance to acaricides in Varroa destructor, a parasitic mite causing devastating damages to honey bee colonies . This information can help beekeepers decide the best alternative for a long-term control of the mites in their apiaries .

Nanosensor Development

Coumaphos-d10 can be used in the development of simple and fast pesticide nanosensors . These nanosensors can provide quick and accurate detection of pesticides, which is crucial in environmental monitoring and food safety .

Livestock Pest Control

Formulations containing coumaphos have been used to control pests in livestock . Therefore, Coumaphos-d10 can be used in research to improve these formulations and develop more effective and safer livestock pest control methods .

Mechanism of Action

Target of Action

Coumaphos-d10, like its parent compound Coumaphos, is an organophosphate pesticide . Its primary target is acetylcholinesterase (AChE) , an enzyme that plays a crucial role in the nervous system of many organisms, including insects and mites . AChE is responsible for terminating the transmission of nervous signals where acetylcholine (ACh) is the neurotransmitter .

Mode of Action

Coumaphos-d10 acts by inhibiting the activity of AChE . This inhibition prevents the termination of nervous signals, resulting in constant neuronal activity and excitation . This overstimulation of the nervous system leads to paralysis and eventual death of the affected organisms .

Biochemical Pathways

The primary biochemical pathway affected by Coumaphos-d10 is the cholinergic pathway . By inhibiting AChE, Coumaphos-d10 disrupts the normal functioning of this pathway, leading to an accumulation of ACh at neuromuscular junctions and cholinergic brain synapses . This results in overstimulation of the neurons and muscles, causing paralysis and death .

Pharmacokinetics

It is known that only a small part of the topically administered dose is absorbed . The absorption of Coumaphos-d10 through the skin depends on the animal species, the administered dose, and the extension of the treated body surface .

Result of Action

The result of Coumaphos-d10 action is the paralysis and death of the targeted organisms ostertagi helminths . It is also toxic to A. stephensi and A. aegypti mosquitoes when applied topically .

Safety and Hazards

Coumaphos-d10 is fatal if swallowed and toxic in contact with skin. It is very toxic to aquatic life . It is also lethal to rats .

Relevant Papers One relevant paper discusses a method to detect Coumaphos based on surface plasmon resonance (SPR) and immune reaction . This method is promising for a large number of samples quick detection on spot and for application prospects .

properties

IUPAC Name |

7-[bis(1,1,2,2,2-pentadeuterioethoxy)phosphinothioyloxy]-3-chloro-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClO5PS/c1-4-17-21(22,18-5-2)20-10-6-7-11-9(3)13(15)14(16)19-12(11)8-10/h6-8H,4-5H2,1-3H3/i1D3,2D3,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNANOICGRISHX-IZUSZFKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C)OC([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Coumaphos-d10 | |

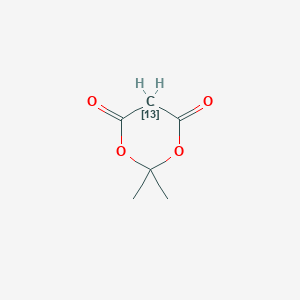

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the purpose of synthesizing Coumaphos-d10?

A1: Coumaphos-d10 is a deuterated form of the insecticide Coumaphos. It was specifically designed and synthesized to serve as an internal standard in gas-liquid chromatography-mass spectrometry (GC-MS) analyses []. This technique is crucial for accurately quantifying Coumaphos levels in various matrices, such as environmental samples or biological specimens. The use of a deuterated analog like Coumaphos-d10 improves the reliability and accuracy of these analyses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B27782.png)

![9-Methylnaphtho[1,2-c]furan-1,3-dione](/img/structure/B27787.png)